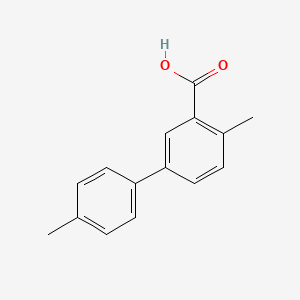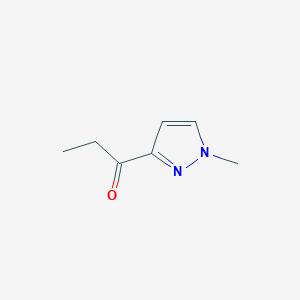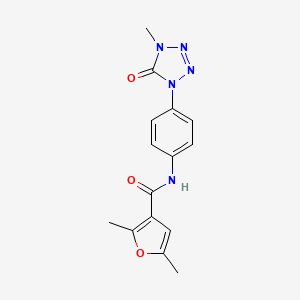![molecular formula C22H17ClN2O3S B2383432 2-(4-Chlorphenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazol CAS No. 339104-33-5](/img/structure/B2383432.png)
2-(4-Chlorphenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is a complex organic molecule. It is a derivative of the 1,3,4-oxadiazole class of compounds . The structure of this compound suggests that it might have interesting chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, starting from simpler precursors . For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, a related class of compounds, involves esterification, hydrazination, salt formation, and cyclization . The final step involves the conversion of an intermediate into a sulfonyl chloride, followed by a nucleophilic attack by amines .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” is complex, with multiple functional groups. It includes a 1,3,4-oxadiazole ring, a sulfonyl group, and two phenyl rings . The presence of these functional groups suggests that this compound might exhibit interesting reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” are likely to be influenced by the presence of its functional groups. For instance, the sulfonyl group might be susceptible to nucleophilic attack, while the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole” would depend on its molecular structure. For instance, the presence of the sulfonyl group might influence its solubility in different solvents, while the oxadiazole ring might contribute to its stability .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Synthese von 5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-sulfonamiden umfasste einen sechsschrittigen Prozess, der von 4-Chlorbenzoesäure ausging. Unter den erhaltenen Derivaten zeigten die Verbindungen 7b und 7i eine antivirale Aktivität gegen das Tabakmosaikvirus (TMV) . Dieses antivirale Potenzial macht es für weitere Untersuchungen in der Virologie und der Entwicklung antiviraler Medikamente relevant.
Medizinische Chemie
Sulfonamidderivate haben die Medizin revolutioniert, und die Struktur dieser Verbindung stimmt mit dem Sulfonamid-Molekül überein. Forscher könnten sein Potenzial als antibakterielles, antifungizides oder Antikonvulsivum untersuchen . Die Untersuchung seiner Wechselwirkungen mit biologischen Zielstrukturen könnte zu neuen therapeutischen Anwendungen führen.
Landwirtschaftliche Anwendungen
Sulfonamidderivate wurden auf herbizide Eigenschaften in der Landwirtschaft untersucht . In Anbetracht seiner Struktur könnte 2-(4-Chlorphenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazol herbizide Wirkungen zeigen. Forscher könnten seinen Einfluss auf das Pflanzenwachstum und die Unkrautbekämpfung untersuchen.
Molekulare Architekturen
In einer verwandten Studie wurde die molekulare Struktur einer ähnlichen Verbindung, 2-(4-Chlorphenyl)-5-(Pyrrolidin-1-yl)-2H-1,2,3-triazol-4-carbonsäure, mit quantenchemischen Methoden charakterisiert. Das Verständnis seiner Konformation und Wechselwirkungen kann die Medikamentenentwicklung und -optimierung leiten .
Molekular-Docking
Molekular-Docking-Studien könnten die Bindungsaffinität der Verbindung zu bestimmten Rezeptoren beurteilen. Zum Beispiel könnte die Untersuchung seiner Wechselwirkung mit Matrixmetalloproteinase-2 (MMP-2)-Rezeptoren potenzielle Antikrebs-Eigenschaften aufdecken .
Wirkmechanismus
2-CPMB-O is a heterocyclic compound that can act as a catalyst or reagent in a variety of reactions. When used as a catalyst, it can facilitate the formation of covalent bonds between two molecules. When used as a reagent, it can react with other molecules to form a new compound. Additionally, it can act as a fluorescent probe to detect the presence of certain molecules in biological systems.
Biochemical and Physiological Effects
2-CPMB-O has been used in a variety of scientific research applications, and its biochemical and physiological effects are largely unknown. It has been used as a fluorescent dye to study the structure and function of proteins, and as a fluorescent marker to measure the concentration of certain molecules in biological systems. Additionally, it has been used as a reagent to study the structure and function of enzymes. However, its effects on living organisms are largely unknown.
Vorteile Und Einschränkungen Für Laborexperimente
2-CPMB-O is a versatile compound, capable of being used in a variety of reactions, including as a catalyst in organic synthesis, and as a reagent in biological assays. Additionally, it has been used as a fluorescent probe to detect the presence of certain molecules in biological systems. The main advantages of using 2-CPMB-O in lab experiments are that it is relatively inexpensive, easy to use, and can be used in a variety of reactions. However, its effects on living organisms are largely unknown, and it should be used with caution in experiments involving living organisms.
Zukünftige Richtungen
The potential future directions for the use of 2-CPMB-O are numerous. It could be used in further studies to investigate the structure and function of proteins, as well as to measure the concentration of certain molecules in biological systems. Additionally, it could be used as a fluorescent probe to detect the presence of certain molecules in biological systems. Furthermore, it could be used as a reagent in further studies to investigate the structure and function of enzymes. Finally, it could be used in further studies to investigate the biochemical and physiological effects of 2-CPMB-O on living organisms.
Synthesemethoden
2-CPMB-O can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl chloride in the presence of triethylamine. This reaction yields 2-CPMB-O as the main product, with some minor side products. Other methods for the synthesis of 2-CPMB-O include the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl fluoride, and the reaction of 4-chlorophenylmagnesium bromide with 2-methylbenzyl sulfonyl thioacetate.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-8-16(9-7-15)14-29(26,27)20-5-3-2-4-19(20)22-25-24-21(28-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBUHFIEMQTQCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)
![ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2383355.png)



![4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2383360.png)

![N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383364.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)



![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)
